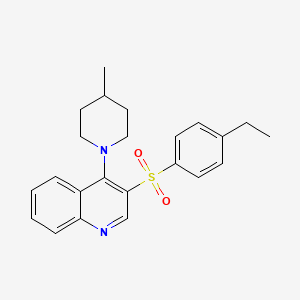![molecular formula C17H14F3NO4 B2524624 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran CAS No. 1024184-09-5](/img/structure/B2524624.png)
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran is a complex organic compound with a molecular weight of 353.3 g/mol This compound is notable for its unique structure, which includes a trifluoromethyl group, a nitro group, and a benzofuran moiety
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Final Assembly: The final step involves coupling the trifluoromethylated benzofuran with the nitrophenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and trifluoromethyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-7-[2-nitro-4-(methyl)phenoxy]-2,3-dihydro-1-benzofuran: Similar structure but lacks the trifluoromethyl group.
2,2-Dimethyl-7-[2-amino-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran: Similar structure but contains an amino group instead of a nitro group.
Uniqueness
The presence of the trifluoromethyl group in 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Eigenschaften
IUPAC Name |
2,2-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-3H-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-16(2)9-10-4-3-5-14(15(10)25-16)24-13-7-6-11(17(18,19)20)8-12(13)21(22)23/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNFMKHGWIWQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
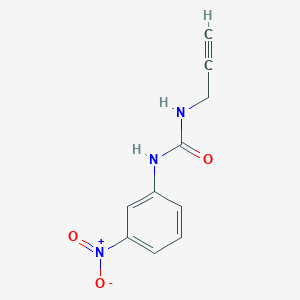
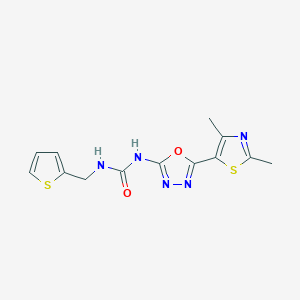
![3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2524546.png)

![N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide](/img/structure/B2524550.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
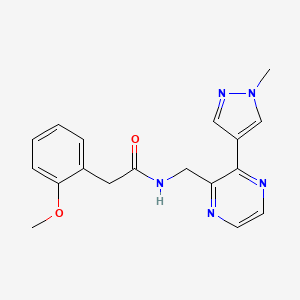
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
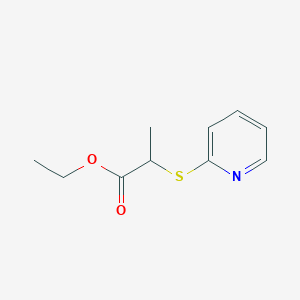
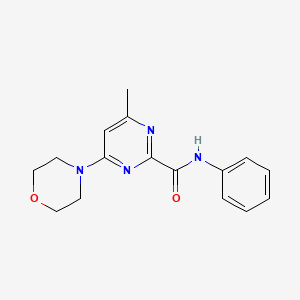
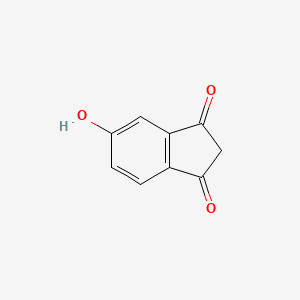
![1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)
